Cas no 2228207-39-2 (3,3-difluoro-2-(trimethyl-1H-pyrazol-4-yl)propan-1-amine)

3,3-Difluoro-2-(trimethyl-1H-pyrazol-4-yl)propan-1-amine is a fluorinated amine derivative featuring a trimethylpyrazole moiety, offering unique chemical properties for advanced synthetic applications. The presence of difluoromethyl groups enhances its reactivity and stability, making it a valuable intermediate in pharmaceutical and agrochemical research. The pyrazole ring contributes to its potential as a ligand or building block in heterocyclic chemistry. Its structural features, including the amine functionality, allow for further derivatization, enabling the development of novel bioactive compounds. This compound is particularly useful in medicinal chemistry for designing molecules with improved metabolic stability and binding affinity. Suitable for controlled reactions under standard laboratory conditions.
3,3-difluoro-2-(trimethyl-1H-pyrazol-4-yl)propan-1-amine structure
2228207-39-2 structure
Product Name:3,3-difluoro-2-(trimethyl-1H-pyrazol-4-yl)propan-1-amine
CAS No:2228207-39-2
MF:C9H15F2N3
MW:203.232308626175
CID:5838050
PubChem ID:165702368
Update Time:2025-06-13

3,3-difluoro-2-(trimethyl-1H-pyrazol-4-yl)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2228207-39-2
    • 3,3-difluoro-2-(trimethyl-1H-pyrazol-4-yl)propan-1-amine
    • EN300-1952486
    • Inchi: 1S/C9H15F2N3/c1-5-8(6(2)14(3)13-5)7(4-12)9(10)11/h7,9H,4,12H2,1-3H3
    • InChI Key: GWLIFXBLPKGFKU-UHFFFAOYSA-N
    • SMILES: FC(C(CN)C1C(C)=NN(C)C=1C)F

Computed Properties

  • Exact Mass: 203.12340382g/mol
  • Monoisotopic Mass: 203.12340382g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 43.8Ų

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Additional information on 3,3-difluoro-2-(trimethyl-1H-pyrazol-4-yl)propan-1-amine

Comprehensive Overview of 3,3-Difluoro-2-(trimethyl-1H-pyrazol-4-yl)propan-1-amine (CAS No. 2228207-39-2)

The compound 3,3-difluoro-2-(trimethyl-1H-pyrazol-4-yl)propan-1-amine (CAS No. 2228207-39-2) is a fluorinated organic molecule with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a trimethylpyrazole core and a difluoropropanamine side chain, makes it a valuable intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in this compound due to its potential applications in drug discovery, particularly in modulating enzyme activity and receptor binding.

In recent years, the demand for fluorinated compounds has surged, driven by their enhanced metabolic stability and bioavailability. The presence of fluorine atoms in 3,3-difluoro-2-(trimethyl-1H-pyrazol-4-yl)propan-1-amine improves its lipophilicity, a critical factor in drug design. This aligns with the growing trend of fluorine-based pharmaceuticals, which account for over 20% of FDA-approved drugs in the past decade. The compound's pyrazole moiety further enhances its versatility, as pyrazole derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties.

The synthesis of CAS No. 2228207-39-2 involves multi-step organic reactions, including fluorination and amination processes. Its molecular weight and logP value suggest favorable pharmacokinetic properties, making it a candidate for further preclinical studies. Analytical techniques such as NMR spectroscopy and mass spectrometry confirm its high purity, which is essential for reproducible research outcomes. Laboratories specializing in custom synthesis and contract research often prioritize this compound for its structural novelty.

From an industrial perspective, 3,3-difluoro-2-(trimethyl-1H-pyrazol-4-yl)propan-1-amine is gaining traction in the development of crop protection agents. Fluorinated agrochemicals are known for their improved pest resistance and environmental persistence. This compound's heterocyclic framework could serve as a scaffold for designing next-generation herbicides or fungicides, addressing global challenges like food security and sustainable agriculture.

Safety and handling of CAS No. 2228207-39-2 follow standard laboratory protocols for fluorinated organics. While not classified as hazardous, proper personal protective equipment (PPE) is recommended during handling. Storage conditions typically involve anhydrous environments to prevent hydrolysis of the amine group. Regulatory compliance with REACH and FDA guidelines ensures its suitability for research applications without legal restrictions.

In the context of AI-driven drug discovery, this compound's structural features are being explored via machine learning algorithms to predict its interactions with biological targets. The rise of computational chemistry tools has accelerated the identification of potential therapeutic uses for 3,3-difluoro-2-(trimethyl-1H-pyrazol-4-yl)propan-1-amine, reducing reliance on traditional trial-and-error methods. This synergy between wet-lab experiments and in silico modeling exemplifies modern chemical research trends.

Future directions for CAS No. 2228207-39-2 include optimizing its synthetic route for cost-effective production and expanding its application scope to material science. Fluorinated polymers and electronic materials could benefit from its incorporation as a building block, leveraging the electronegativity of fluorine to enhance material properties. Collaborative efforts between academia and industry will be pivotal in unlocking its full potential.

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